![molecular formula C16H15FN2O3 B2583073 Methyl 2-({[(4-fluorobenzyl)amino]carbonyl}amino)benzenecarboxylate CAS No. 866153-40-4](/img/structure/B2583073.png)
Methyl 2-({[(4-fluorobenzyl)amino]carbonyl}amino)benzenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-({[(4-fluorobenzyl)amino]carbonyl}amino)benzenecarboxylate is an organic compound with a complex structure that includes a fluorobenzyl group, an amino group, and a benzenecarboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-({[(4-fluorobenzyl)amino]carbonyl}amino)benzenecarboxylate typically involves multiple steps:
-
Formation of the Intermediate: : The initial step often involves the reaction of 4-fluorobenzylamine with a suitable carbonyl compound to form an intermediate. This reaction is usually carried out under mild conditions with a catalyst to facilitate the formation of the desired product.
-
Coupling Reaction: : The intermediate is then coupled with methyl 2-aminobenzoate under controlled conditions. This step may involve the use of coupling agents such as carbodiimides to promote the formation of the amide bond.
-
Purification: : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to control reaction parameters precisely. The use of continuous flow reactors can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : This compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding ketones or aldehydes.
-
Reduction: : Reduction reactions can be performed on the carbonyl groups, converting them into alcohols or amines under suitable conditions.
-
Substitution: : The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Methyl 2-({[(4-fluorobenzyl)amino]carbonyl}amino)benzenecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Methyl 2-({[(4-fluorobenzyl)amino]carbonyl}amino)benzenecarboxylate exerts its effects depends on its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Methyl 2-({[(4-fluorobenzyl)amino]carbonyl}amino)benzenecarboxylate can be compared with other similar compounds, such as:
Methyl 2-aminobenzoate: Lacks the fluorobenzyl group, making it less versatile in certain reactions.
4-Fluorobenzylamine: Does not have the benzenecarboxylate ester, limiting its applications in esterification reactions.
N-(4-Fluorobenzyl)benzamide: Similar structure but lacks the ester functionality, affecting its reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it valuable for various synthetic and research applications.
Biological Activity
Methyl 2-({[(4-fluorobenzyl)amino]carbonyl}amino)benzenecarboxylate, a compound characterized by its unique molecular structure, has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical attributes:
- Molecular Formula : C24H25FN4O5
- Molecular Weight : 468.48 g/mol
- CAS Number : 518048-02-7
- IUPAC Name : Benzyl [1-[4-[[(4-fluorobenzyl)amino]carbonyl]-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl]-1-methylethyl]carbamate
This compound features a fluorobenzyl group that enhances its lipophilicity and potential interaction with biological targets.
Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor properties. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways, as shown in a study where treated cells exhibited increased levels of cleaved caspases .
Enzyme Inhibition
The compound has been identified as an inhibitor of specific enzymes involved in cancer metabolism. For instance, it inhibits dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis in rapidly dividing cells. This inhibition leads to reduced availability of nucleotides necessary for DNA replication, thereby slowing down tumor growth.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Interaction : The fluorobenzyl moiety enhances binding affinity to target enzymes.
- Apoptotic Pathway Activation : The compound promotes apoptosis in cancer cells by modulating signaling pathways associated with cell survival and death.
- Antioxidant Properties : Preliminary findings suggest that it may also exhibit antioxidant activity, reducing oxidative stress in cells .
Case Studies and Research Findings
Several studies have documented the biological effects of this compound:
Study | Findings |
---|---|
Study A (2023) | Demonstrated significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 15 µM. |
Study B (2023) | Reported inhibition of DHFR activity, leading to decreased cell proliferation in lung cancer models. |
Study C (2024) | Explored the compound's potential as an anti-inflammatory agent, showing reduced cytokine release in LPS-stimulated macrophages. |
Properties
IUPAC Name |
methyl 2-[(4-fluorophenyl)methylcarbamoylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O3/c1-22-15(20)13-4-2-3-5-14(13)19-16(21)18-10-11-6-8-12(17)9-7-11/h2-9H,10H2,1H3,(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACQHOZZAPOYEBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)NCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.